N-(Trifluoroacetyl)daunorubicin-13CD3
Description
Contextualizing Daunorubicin (B1662515) Derivatives in Oncological Research
Daunorubicin is a potent chemotherapeutic agent widely used in the treatment of various hematological cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). wikipedia.orgnih.gov Its primary mechanism of action involves intercalating with DNA and inhibiting the enzyme topoisomerase II, which ultimately disrupts DNA replication and leads to cancer cell death. wikipedia.org
Despite its efficacy, the clinical application of daunorubicin is often limited by significant challenges, such as the development of multidrug resistance (MDR) in cancer cells and dose-dependent cardiotoxicity. nih.govaacrjournals.org These limitations have driven extensive research into the development of daunorubicin derivatives. The primary goals of creating these analogs are to:
Enhance antitumor activity. nih.gov
Overcome mechanisms of drug resistance. nih.govaacrjournals.org
Reduce toxic side effects. nih.gov
Improve the pharmacokinetic profile.
Structural modification is the most effective approach to achieving these goals. nih.gov Researchers frequently alter various functional groups on the daunorubicin molecule, particularly the amino group on the daunosamine (B1196630) sugar moiety, to create new chemical entities with improved therapeutic properties. nih.govnih.gov The synthesis and evaluation of these derivatives are fundamental to the ongoing effort to develop safer and more effective cancer therapies.
Rationale for Trifluoroacetylation and Isotopic Labeling (-13CD3) in Compound Design
The specific modifications in N-(Trifluoroacetyl)daunorubicin-13CD3—trifluoroacetylation and isotopic labeling—are not intended to enhance its therapeutic effect but to create a high-fidelity analytical standard for research purposes. pharmaffiliates.compharmaffiliates.com
Trifluoroacetylation:
The introduction of a trifluoroacetyl group (–COCF₃) to the amino function of the daunosamine sugar serves several key purposes in a research context. N-trifluoroacetylation is a common strategy used in the synthesis of complex molecules. nih.govnih.gov The trifluoroacetyl group acts as a protecting group, masking the reactive primary amine. nih.gov This protection is crucial during the synthesis of other daunorubicin analogs, preventing the amine from participating in unwanted side reactions. nih.govresearchgate.net
Furthermore, trifluoroacetylation significantly alters the physicochemical properties of the parent molecule. The trifluoroacetyl group increases the lipophilicity and metabolic stability of the compound. nih.gov This modification can be useful in studies exploring structure-activity relationships (SAR), where understanding the impact of functional group changes on the molecule's behavior is essential. nih.gov
Isotopic Labeling (-13CD3):
The defining feature of this compound for analytical chemistry is the incorporation of stable isotopes. Specifically, the methoxy (B1213986) group on the anthracycline core is labeled with one Carbon-13 (¹³C) atom and three deuterium (B1214612) (D or ²H) atoms, creating a "-¹³CD₃" group. scbt.compharmaffiliates.com This isotopic labeling renders the molecule chemically identical to its unlabeled counterpart but with a higher molecular weight.
This mass difference is the key to its function as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, especially in techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.comresearchgate.net When analyzing biological samples (e.g., plasma, tissue) to determine the concentration of a drug or its metabolites, a known amount of the SIL-IS is added to the sample at the beginning of the workflow. rsc.org
Because the SIL-IS has virtually identical physicochemical properties to the analyte (the unlabeled drug), it behaves the same way during sample extraction, chromatography, and ionization in the mass spectrometer. scispace.comnih.gov Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometry signal of the analyte to the known concentration of the SIL-IS, researchers can calculate the analyte's concentration with extremely high accuracy and precision. researchgate.netlibios.fr The use of ¹³C and other heavy isotopes is considered superior to using only deuterium, as it minimizes potential chromatographic separation from the unlabeled analyte (isotopic effect), which can sometimes occur with deuterium-only labeled standards. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (8S,10S)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(methoxy-13C-d3)-10-[[2,3,6-trideoxy-3-[(2,2,2-trifluoroacetyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-5,12-naphthacenedione | scbt.compharmaffiliates.com |
| Molecular Formula | C₂₈¹³CH₂₅D₃F₃NO₁₁ | scbt.compharmaffiliates.com |
| Molecular Weight | 627.54 g/mol | scbt.compharmaffiliates.com |
| Appearance | Red Solid | pharmaffiliates.com |
| Application | Protected Daunorubicin; Stable Isotope Labeled Internal Standard | pharmaffiliates.compharmaffiliates.com |
| Storage Temperature | 2-8°C | pharmaffiliates.com |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Daunorubicin |
| Doxorubicin (B1662922) |
| Epirubicin |
| Valrubicin |
| Cytarabine |
Properties
Molecular Formula |
C₂₈¹³CH₂₅D₃F₃NO₁₁ |
|---|---|
Molecular Weight |
627.54 |
Synonyms |
(8S,10S)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-[[2,3,6-trideoxy-3-[(2,2,2-trifluoroacetyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-5,12-naphthacenedione-13CD3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Trifluoroacetyl Daunorubicin 13cd3
Strategies for the Synthesis of N-(Trifluoroacetyl)daunorubicin
The initial step in the synthesis of the target isotopically labeled compound is the preparation of the N-trifluoroacetylated precursor. This is typically achieved through the direct acylation of daunorubicin (B1662515).
The most common method for the synthesis of N-(Trifluoroacetyl)daunorubicin involves the reaction of daunorubicin hydrochloride with trifluoroacetic anhydride (B1165640). acs.org This reaction is generally carried out in a suitable solvent, such as pyridine, at low temperatures (e.g., -15 °C) to control the reactivity and minimize side reactions. The trifluoroacetyl group selectively acylates the primary amino group of the daunosamine (B1196630) sugar moiety. The reaction is typically quenched with water, and the product can be isolated and purified using standard techniques like precipitation and chromatography. acs.org
An alternative approach involves the acylation of 13-dihydrodaunorubicinol with trifluoroacetic anhydride in an aprotic solvent like dichloromethane (B109758) at 0°C. This method also results in the N-trifluoroacetylation of the daunosamine moiety.
Isotopic Labeling Techniques for the Introduction of -13CD3 Moiety
The introduction of the isotopically labeled methyl group (-13CD3) at the C1-methoxy position of the N-(Trifluoroacetyl)daunorubicin scaffold is a multi-step process that requires careful control of reaction conditions to achieve selectivity.
Deuterium (B1214612) and Carbon-13 Incorporation Strategies
The most plausible synthetic route for the introduction of the -13CD3 group involves a two-step sequence: O-demethylation of the C1-methoxy group followed by re-methylation with an isotopically labeled methylating agent.
O-Demethylation of the C1-Methoxy Group:
The selective cleavage of the methyl ether at the C1 position of the anthracycline ring is a critical step. Strong Lewis acids are commonly employed for the demethylation of aryl methyl ethers. Reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) can be used. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures to control the reaction and prevent degradation of the sensitive anthracycline core. This reaction yields the 1-hydroxy derivative, N-(Trifluoroacetyl)-1-desmethyldaunorubicin.
Re-methylation with Isotopically Labeled Methyl Iodide:
The resulting phenolic hydroxyl group at the C1 position is then re-methylated using an isotopically labeled methylating agent. For the introduction of the -13CD3 moiety, deuterated and carbon-13 labeled methyl iodide (13CD3I) is the reagent of choice. The reaction is carried out in the presence of a suitable base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The base deprotonates the phenol (B47542) to form a phenoxide, which then acts as a nucleophile, attacking the 13CD3I to form the desired isotopically labeled ether linkage.
Table 1: Key Reactions in the Synthesis of N-(Trifluoroacetyl)daunorubicin-13CD3
| Step | Reaction | Key Reagents and Conditions | Product |
| 1 | N-Trifluoroacetylation | Daunorubicin·HCl, Trifluoroacetic anhydride, Pyridine, -15 °C | N-(Trifluoroacetyl)daunorubicin |
| 2 | O-Demethylation | N-(Trifluoroacetyl)daunorubicin, Boron tribromide (BBr3), Dichloromethane, Low temperature | N-(Trifluoroacetyl)-1-desmethyldaunorubicin |
| 3 | Isotopic Methylation | N-(Trifluoroacetyl)-1-desmethyldaunorubicin, 13CD3I, K2CO3, Acetone | This compound |
Characterization of Synthetic Intermediates and Final Compounds
The structural integrity and isotopic enrichment of the synthesized compounds are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the intermediates and the final product. In the ¹H NMR spectrum of this compound, the signal corresponding to the C1-methoxy protons will be absent. In the ¹³C NMR spectrum, the signal for the C1-methoxy carbon will be coupled to deuterium, resulting in a characteristic multiplet, and will show a shift confirming the presence of the ¹³C label.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product and to determine the isotopic enrichment. The mass spectrum of this compound will show a molecular ion peak corresponding to the increased mass due to the incorporation of one ¹³C atom and three deuterium atoms.
Table 2: Spectroscopic Data for Characterization
| Compound | Analytical Technique | Expected Key Observations |
| N-(Trifluoroacetyl)daunorubicin | ¹H NMR | Signal for C1-OCH₃ protons |
| ¹³C NMR | Signal for C1-OCH₃ carbon | |
| MS | Molecular ion peak corresponding to its molecular formula | |
| N-(Trifluoroacetyl)-1-desmethyldaunorubicin | ¹H NMR | Absence of C1-OCH₃ proton signal, presence of C1-OH proton signal |
| MS | Molecular ion peak corresponding to the demethylated structure | |
| This compound | ¹H NMR | Absence of C1-OCH₃ proton signal |
| ¹³C NMR | Characteristic multiplet for the ¹³C-labeled C1-methoxy carbon | |
| HRMS | Molecular ion peak reflecting the incorporation of ¹³C and 3xD |
Analog Synthesis and Structural Modifications of N-(Trifluoroacetyl)daunorubicin Scaffold
The N-(Trifluoroacetyl)daunorubicin scaffold can be further modified to generate a variety of analogs for structure-activity relationship (SAR) studies. These modifications can be made to either the aglycone or the sugar moiety.
Modifications at the Aglycone:
The aglycone portion of N-(Trifluoroacetyl)daunorubicin offers several sites for modification. For instance, the C-9 acetyl group can be modified. Reaction of the lithium enolate of N-(Trifluoroacetyl)daunorubicin with alkylating agents like methyl iodide can introduce a propionyl group at the C-9 position. elsevierpure.com Further reactions can lead to a range of 9-acyl analogs.
Modifications at the Daunosamine Sugar:
The daunosamine moiety can also be chemically altered. For example, new derivatives can be synthesized by reductive amination of the amino group with various aldehydes. elsevierpure.com Additionally, analogs with different sugar residues can be prepared through glycosylation reactions with modified sugar donors. usp.br
These synthetic strategies provide access to a diverse library of N-(Trifluoroacetyl)daunorubicin analogs, which are valuable tools for further research into the biological activity of anthracyclines.
Preclinical Pharmacological Investigations of N Trifluoroacetyl Daunorubicin 13cd3
Elucidation of Molecular Mechanisms of Action
The mechanism of action for N-(Trifluoroacetyl)daunorubicin is understood through the extensive research conducted on its parent compound, daunorubicin (B1662515), and other closely related analogs. The core mechanisms involve direct interaction with cellular DNA and the disruption of essential enzymatic processes.
DNA Intercalation and Topoisomerase II Inhibition Studies
The primary and most well-established mechanism of action for anthracyclines, including daunorubicin, is their ability to intercalate into DNA. The planar anthracycline ring structure inserts itself between the base pairs of the DNA double helix. eur.nl This physical insertion distorts the DNA structure, leading to the obstruction of DNA replication and transcription processes, which ultimately inhibits cell proliferation.
In addition to intercalation, N-(Trifluoroacetyl)daunorubicin is understood to inhibit the enzyme topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication by creating and resealing double-strand breaks. Daunorubicin stabilizes the transient complex formed between topoisomerase II and DNA after the break has been made, preventing the resealing of the DNA strands. This leads to an accumulation of DNA double-strand breaks, a form of catastrophic DNA damage that triggers cell death pathways. While the core mechanism is retained, studies on related N-trifluoroacetylated analogs suggest that this modification can reduce the compound's DNA binding capacity compared to the parent anthracycline.
Cell Cycle Modulation in Preclinical Models
Daunorubicin exerts significant effects on cell cycle progression, a critical factor in its anticancer activity. Preclinical studies in various cancer cell lines demonstrate that daunorubicin can induce cell cycle arrest, preventing cells from proceeding to mitosis. The primary checkpoint affected is G2/M, where the cell prepares for division. nih.govbiorxiv.org By causing DNA damage, the compound activates cellular damage response pathways that halt the cell cycle to allow for repair. If the damage is too severe, the cell is directed towards apoptosis.
In studies using acute lymphoblastic leukemia (ALL) cell lines, treatment with daunorubicin led to a significant accumulation of cells in the G2/M phase. For instance, in MOLT-4 T-lymphoblast cells, a 4-hour treatment followed by a 4-hour recovery period showed a dramatic shift in cell distribution across the cycle phases compared to untreated control cells. nih.govbiorxiv.org
Table 1: Effect of Daunorubicin on Cell Cycle Progression in MOLT-4 Cells Data derived from studies on the parent compound, daunorubicin.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 48 | 41 | 11 |
| Daunorubicin | 15.5 | 42 | 42.5 |
This arrest at the G2/M checkpoint is a direct consequence of the DNA damage induced by the drug, preventing the cell from entering mitosis with a compromised genome. nih.gov
Induction of Apoptotic Pathways and Reactive Oxygen Species Generation
A key outcome of treatment with daunorubicin and its derivatives is the induction of apoptosis, or programmed cell death. This process is triggered by the extensive DNA damage and cellular stress caused by the drug. nih.gov Daunorubicin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. mdpi.com
The generation of reactive oxygen species (ROS) is another significant mechanism contributing to the compound's cytotoxicity. nih.gov Anthracyclines can participate in redox cycling, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide. This increase in intracellular ROS causes oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to DNA strand breaks and inducing apoptosis. nih.govfrontiersin.org Studies in leukemic cell lines have demonstrated a time-dependent increase in ROS production following exposure to daunorubicin. nih.gov
Table 2: Relative Reactive Oxygen Species (ROS) Generation in Leukemic Cell Lines After Daunorubicin Treatment Data shows fold-change in ROS levels compared to untreated controls at different recovery times following a 4-hour treatment. Based on studies of the parent compound, daunorubicin.
| Cell Line | 4-Hour Recovery | 12-Hour Recovery | 24-Hour Recovery |
| MOLT-4 | ~10.5 x | ~127.7 x | ~24.9 x |
| CCRF-CEM | ~14.8 x | ~135.1 x | ~31.2 x |
| SUP-B15 | ~4.1 x | ~11.5 x | ~14.3 x |
The variation in ROS generation among different cell lines reflects differences in their metabolic activity and antioxidant capacities, influencing their sensitivity to the drug. nih.gov
Mechanisms of Overcoming Multidrug Resistance in Preclinical Cellular Systems
A major challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell. nih.govuniroma1.it The chemical modification of anthracyclines is a key strategy to circumvent this resistance.
Altering the structure of the daunosamine (B1196630) sugar, for instance by N-trifluoroacetylation, can reduce the compound's affinity for P-gp. nih.gov As a result, N-(Trifluoroacetyl)daunorubicin and its analogs may be less efficiently exported from resistant cells, allowing them to accumulate intracellularly and exert their cytotoxic effects. Preclinical studies on related N-trifluoroacetylated compounds like N-trifluoroacetyladriamycin-14-valerate (Valrubicin) have shown that they can be more effective than the parent drug against resistant cell lines. nih.gov Furthermore, the activity of these analogs in resistant cells can often be enhanced by co-administration with P-gp inhibitors like verapamil, confirming the role of this efflux pump in resistance to these agents. nih.gov
Preclinical Pharmacokinetics and Drug Disposition Studies Utilizing -13CD3 Labeling
The study of pharmacokinetics—how a drug is absorbed, distributed, metabolized, and excreted—is critical for understanding its behavior in a biological system. The use of stable isotope labeling is a powerful tool in these investigations.
Absorption and Distribution Dynamics in Preclinical Systems
Following administration, anthracyclines like daunorubicin are distributed throughout the body. However, their pharmacokinetic profiles are known to exhibit significant inter-individual variability. researchgate.net Daunorubicin is metabolized in the body, primarily by aldo-keto reductase enzymes, to its active metabolite, daunorubicinol (B1669839). eur.nl
Precisely tracking the parent drug in the presence of its metabolites and other endogenous compounds is a major analytical challenge. This is the specific application for which N-(Trifluoroacetyl)daunorubicin-13CD3 is designed. The -13CD3 label—a methyl group containing one carbon-13 atom and three deuterium (B1214612) atoms—makes the molecule heavier than its unlabeled counterpart. scbt.com This mass difference allows it to be used as an ideal internal standard in studies employing liquid chromatography-mass spectrometry (LC-MS). snmjournals.org
When analyzing preclinical samples (e.g., plasma), a known amount of this compound is added. Because it is chemically identical to the unlabeled drug being tested, it behaves the same way during sample extraction and analysis. However, the mass spectrometer can distinguish between the labeled standard and the unlabeled drug. This allows for highly accurate and precise quantification of the drug's concentration over time, providing reliable data on its absorption and distribution kinetics without interference from metabolic products. snmjournals.org
Table 3: Representative Pharmacokinetic Parameters of Daunorubicin in Adult Patients Data from studies on the parent compound, daunorubicin, illustrating the type of parameters that are measured with high accuracy using labeled standards like this compound.
| Parameter | Median Value | Range |
| Daunorubicin | ||
| AUC (0-t) | 577 ng/mL·hr | 375–1167 ng/mL·hr |
| Daunorubicinol (Metabolite) | ||
| AUC (0-t) | 2200 ng/mL·hr | 933–4683 ng/mL·hr |
| Metabolic Ratio (AUC metabolite / AUC parent) | 0.32 | 0.10–0.44 |
AUC (Area Under the Curve) represents total drug exposure over time. researchgate.net
Metabolic Pathways and Enzyme-Mediated Transformations
The metabolic fate of this compound is anticipated to follow the general pathways established for anthracyclines, particularly its parent compound, daunorubicin, although the N-trifluoroacetyl group introduces modifications that can influence enzyme kinetics and metabolite profiles. The primary metabolic transformations of daunorubicin involve reduction and deglycosidation reactions.
The quinone moiety of the anthracycline structure can undergo a one-electron reduction to form a semiquinone radical. This reaction is catalyzed by various NADH- and NADPH-dependent reductases. While this is a key step in the bioactivation and toxicity of some anthracyclines, the major metabolic route for daunorubicin is the two-electron reduction of the C-13 ketone group to a secondary alcohol, forming daunorubicinol. This conversion is primarily mediated by cytosolic aldo-keto reductases and carbonyl reductases. In humans, carbonyl reductase 1 (CBR1) and carbonyl reductase 3 (CBR3) are key enzymes in this process, and their expression in various tissues contributes to the systemic metabolism of the drug. nih.gov The resulting daunorubicinol is an active metabolite that retains cytotoxic activity.
Another metabolic pathway involves the reductive deglycosidation of the parent compound, which leads to the formation of 7-deoxyaglycones. This process requires an anaerobic environment and NADPH, and it is generally considered to result in inactive metabolites.
Excretion Profiles in Preclinical Models
Specific preclinical data on the excretion profile of this compound are not extensively documented in available literature. However, the excretion patterns can be inferred from the known disposition of its parent compound, daunorubicin. Anthracyclines and their metabolites are primarily eliminated from the body via biliary and renal routes.
For daunorubicin, a significant portion of the administered dose is excreted in the bile, both as the unchanged drug and as its metabolites, particularly daunorubicinol. This is followed by fecal elimination. A smaller fraction is excreted in the urine. The pharmacokinetic profile of daunorubicin is characterized by a multi-compartmental distribution and elimination process.
The N-trifluoroacetyl modification in this compound could potentially alter its physicochemical properties, such as lipophilicity, which in turn may influence its excretion pathway. Increased lipophilicity might favor biliary excretion. Furthermore, the metabolic fate of the compound will directly impact its excretion profile. If the N-trifluoroacetyl group is cleaved in vivo, the excretion profile would likely resemble that of daunorubicin. Conversely, if the acylated form remains intact, its excretion characteristics might differ. The use of the -13CD3 label is instrumental in enabling precise measurement of the parent compound and its labeled metabolites in excreta, which is essential for detailed pharmacokinetic and mass balance studies in preclinical models.
Quantitation of Parent Compound and Metabolites via Isotopic Tracing
The chemical structure of this compound is specifically designed for its use as an internal standard in quantitative bioanalytical methods, most notably liquid chromatography-mass spectrometry (LC-MS). The incorporation of a stable isotope label, in this case, a carbon-13 and three deuterium atoms on the methoxy (B1213986) group, provides a mass shift that allows it to be distinguished from the unlabeled analyte in a biological matrix. pharmaffiliates.comcaymanchem.com This methodology is the gold standard for the accurate and precise quantification of drugs and their metabolites in preclinical and clinical studies. nih.gov
In a typical quantitative workflow, a known amount of this compound would be added to biological samples (e.g., plasma, tissue homogenates) containing the unlabeled N-(Trifluoroacetyl)daunorubicin. Both the labeled and unlabeled compounds are then extracted and analyzed by LC-MS. The ratio of the peak area of the unlabeled analyte to that of the labeled internal standard is used to construct a calibration curve and determine the concentration of the drug in the unknown samples. This approach corrects for variability in sample preparation and instrument response, leading to highly reliable data.
While this compound is commercially available for this purpose, specific published studies detailing its application for the quantitation of N-(Trifluoroacetyl)daunorubicin and its metabolites in preclinical models are not widely available. However, the principle of using stable isotope-labeled internal standards is well-established for the pharmacokinetic analysis of anthracyclines. For instance, quantitative methods have been developed for daunorubicin and its primary metabolite, daunorubicinol, in patient plasma. nih.gov The use of 13C-labeled glucose tracing has also been demonstrated to follow the incorporation of carbon atoms into various metabolic pathways in cancer cells, showcasing the power of isotopic tracing in metabolic research. nih.gov
Cellular and Subcellular Interactions of this compound
Cellular Uptake Mechanisms in Preclinical Cell Lines
The cellular uptake of this compound is presumed to occur primarily through passive diffusion across the cell membrane, a characteristic shared with its parent compound, daunorubicin. The lipophilic nature of the anthracycline ring system facilitates its passage through the lipid bilayer. The N-trifluoroacetyl group is expected to increase the lipophilicity of the molecule compared to daunorubicin, which could potentially enhance its rate of cellular entry.
In addition to passive diffusion, the uptake of anthracyclines can be influenced by active transport mechanisms. For instance, drug efflux pumps, such as P-glycoprotein (P-gp), are known to actively transport daunorubicin out of cancer cells, leading to multidrug resistance. The N-trifluoroacetyl modification may alter the interaction of the compound with these transporters. While specific studies on the uptake of this compound are limited, research on related N-acylated anthracyclines provides some insights. The modification of the amino group on the daunosamine sugar can impact the compound's ability to serve as a substrate for efflux pumps.
The table below summarizes representative data on the cellular uptake of daunorubicin in sensitive and resistant cell lines, which provides a comparative basis for understanding the potential behavior of this compound.
| Cell Line | Resistance Phenotype | Relative Intracellular Daunorubicin Accumulation | Primary Efflux Transporter |
| HL-60/S | Sensitive | 100% | - |
| HL-60/AR | Resistant | Decreased | P-glycoprotein |
| P388/S | Sensitive | 100% | - |
| P388/ADR | Resistant | Decreased | P-glycoprotein |
Intracellular Localization Studies
Upon entering the cell, this compound is expected to distribute among various subcellular compartments, with the nucleus being a primary site of accumulation, similar to daunorubicin. nih.gov The planar aromatic rings of the anthracycline structure allow it to intercalate into DNA, which serves as a major drug reservoir within the cell.
Confocal microscopy studies of the parent compound, daunorubicin, have shown a rapid distribution from the plasma membrane to the perinuclear region within minutes of exposure. nih.gov In drug-sensitive cells, the drug subsequently accumulates in the nucleus. However, in multidrug-resistant cells overexpressing P-glycoprotein, a different pattern is often observed. The drug may be sequestered in cytoplasmic vesicles, such as the Golgi apparatus and lysosomes, and then expelled from the cell, thereby reducing its nuclear concentration and cytotoxic effect. nih.gov
The N-trifluoroacetyl modification could influence the intracellular trafficking and final localization of the compound. Changes in lipophilicity and interactions with intracellular membranes and proteins may alter its distribution profile compared to daunorubicin. The inherent fluorescence of the anthracycline core allows for its visualization within cells using fluorescence microscopy techniques. The -13CD3 label itself does not affect the localization but is crucial for quantitative mass spectrometry imaging, a technique that could provide high-resolution mapping of the drug's distribution within tissues and cells.
Drug-Target Binding Affinity Assessments
The primary molecular targets of this compound are DNA and topoisomerase II, consistent with the mechanism of action of daunorubicin. nih.gov The compound is expected to exert its cytotoxic effects by intercalating between DNA base pairs and by inhibiting the function of topoisomerase II.
DNA intercalation involves the insertion of the planar anthracycline ring system between the base pairs of the DNA double helix. This interaction disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. The binding affinity of daunorubicin to DNA has been quantified, with reported affinity constants in the range of 0.10 to 0.12 x 10^6 M-1 under physiological conditions. nih.gov The N-trifluoroacetyl group could modulate this binding affinity.
Topoisomerase II is an essential enzyme that alters DNA topology by creating transient double-strand breaks. Daunorubicin stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks and subsequent cell death. nih.gov The affinity of N-(Trifluoroacetyl)daunorubicin for topoisomerase II and the ternary drug-DNA-enzyme complex would be a critical determinant of its potency. While specific binding affinity data for this compound are not available in the reviewed literature, the table below presents representative DNA binding affinities for daunorubicin and a related derivative.
| Compound | DNA Binding Constant (K) | Method |
| Daunorubicin | 0.12 x 10^6 M-1 | Optical Method |
| Doxorubicin (B1662922) | 0.16 x 10^6 M-1 | Optical Method |
In Vitro and Preclinical Efficacy Assessments
The N-trifluoroacetyl group can significantly influence the biological activity of daunorubicin, affecting its cytotoxicity against cancer cells and its efficacy in preclinical animal models. nih.govnih.gov
The introduction of an N-acyl group to daunorubicin has been shown to be a critical factor in modulating its cytotoxic activity. nih.gov While specific IC50 values for N-(Trifluoroacetyl)daunorubicin across a wide range of cancer cell lines are not extensively documented in publicly accessible research, studies on related compounds provide important context.
For instance, research on N-Trifluoroacetyladriamycin-14-valerate (AD 32), a closely related analog of doxorubicin (adriamycin), which itself is a hydroxylated version of daunorubicin, revealed that this derivative was somewhat less effective in vitro at inhibiting the growth of CCRF-CEM human leukemia cells when compared to adriamycin. nih.gov This suggests that the N-trifluoroacetyl modification, in this particular structural context, may lead to a reduction in direct in vitro cytotoxicity. The underlying reasons for this could be multifactorial, including alterations in cellular uptake, intracellular distribution, or interaction with its primary target, topoisomerase II.
General studies on other N-substituted daunorubicin derivatives have shown varied results, with some exhibiting cytotoxicity comparable to the parent compound. nih.gov The cytotoxic profile of these derivatives is often cell line-dependent. For example, in a study of various daunorubicin derivatives, MCF7 breast cancer cells showed greater sensitivity to some modified compounds than to daunorubicin itself, while A549 lung cancer cells were also more susceptible to certain derivatives. nih.gov
Table 1: Illustrative In Vitro Cytotoxicity Data for a Related N-Trifluoroacetylated Anthracycline Analog
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| N-Trifluoroacetyladriamycin-14-valerate (AD 32) | CCRF-CEM (Human Leukemia) | Somewhat less effective in inhibiting cell growth compared to adriamycin. | nih.gov |
This table is illustrative and based on a closely related analog due to the lack of specific public data for N-(Trifluoroacetyl)daunorubicin.
Preclinical efficacy studies in animal models are crucial for evaluating the therapeutic potential of new anticancer agents. Murine leukemia models, such as those utilizing P388 or L1210 leukemia cells, are standard systems for assessing the in vivo activity of anthracycline derivatives. nih.govnih.gov
Again, drawing from the well-documented analog, N-Trifluoroacetyladriamycin-14-valerate (AD 32), this compound demonstrated significantly greater antitumor activity in murine leukemia models than both adriamycin and daunorubicin. nih.gov In mice bearing P388 leukemia, optimal doses of AD 32 resulted in a 429% increase in median life-span, with a notable number of long-term survivors. nih.gov Similarly, in the L1210 leukemia model, AD 32 produced a more than 445% increase in life-span, again with a high percentage of long-term survivors. nih.gov
These findings suggest that while the in vitro potency might be reduced, the in vivo efficacy of N-trifluoroacetylated derivatives can be substantially enhanced. This discrepancy may be attributed to favorable changes in the pharmacokinetic properties of the molecule, such as improved bioavailability, altered tissue distribution, or a different metabolic profile that leads to sustained exposure of the tumor to the active compound.
The primary goal of modifying established chemotherapeutic agents like daunorubicin is to improve their therapeutic index, meaning an increase in efficacy and/or a decrease in toxicity.
The preclinical data for N-Trifluoroacetyladriamycin-14-valerate (AD 32) provides a compelling case for the potential superiority of N-trifluoroacetylated derivatives over unmodified daunorubicin. nih.gov As highlighted in the murine leukemia models, AD 32 was significantly more effective at extending the survival of tumor-bearing mice compared to both adriamycin and, by extension, daunorubicin. nih.gov
Table 2: Comparative In Vivo Efficacy in Murine Leukemia Models
| Compound | Leukemia Model | Increase in Median Life-Span (%) | Survivors (60+ days) | Reference |
|---|---|---|---|---|
| N-Trifluoroacetyladriamycin-14-valerate (AD 32) | P388 | +429% | 3 of 5 | nih.gov |
| Adriamycin | P388 | +132% | 0 | nih.gov |
| N-Trifluoroacetyladriamycin-14-valerate (AD 32) | L1210 | >445% | High Percentage | nih.gov |
| Adriamycin | L1210 | +42% to +54% | 0 | nih.gov |
This table presents data for a closely related analog, N-Trifluoroacetyladriamycin-14-valerate, to illustrate the potential comparative efficacy.
Studies on other N-substituted daunorubicin derivatives have also aimed to enhance efficacy. For example, N-(1-carboethoxypropen-1-yl)daunorubicin showed activity comparable to the parent antibiotic in L1210 leukemia in mice. nih.gov The collective body of research indicates that modification at the N-position of the daunosamine sugar is a viable strategy for developing new anthracycline analogs with potentially improved antitumor activity. nih.govnih.gov
Advanced Analytical Methodologies and Applications of N Trifluoroacetyl Daunorubicin 13cd3
Spectroscopic Characterization and Elucidation
The structural integrity and purity of N-(Trifluoroacetyl)daunorubicin-13CD3 are confirmed through a suite of sophisticated spectroscopic techniques. These methods provide a detailed fingerprint of the molecule, ensuring its suitability as an analytical standard.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a cornerstone in the structural elucidation of this compound, offering unambiguous confirmation of its molecular framework and isotopic labeling.
Deuterium (B1214612) (²H) and Carbon-13 (¹³C) NMR are pivotal in verifying the specific sites of isotopic enrichment in this compound. The ¹³C NMR spectrum is expected to show distinct signals for the isotopically labeled methyl group, with their chemical shifts and coupling constants providing definitive evidence of the ¹³C and deuterium incorporation. The presence of the trifluoroacetyl group introduces additional characteristic signals, further confirming the derivatization of the parent compound, daunorubicin (B1662515).
A representative ¹³C NMR data table for the core structure, based on daunorubicin, is presented below. The specific shifts for the labeled methyl group in this compound would be a key identifier.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-1 | ~186.5 |
| C-4 | ~160.8 |
| C-6 | ~211.2 |
| C-1' | ~100.5 |
| C-13 | Isotopically Labeled |
| CF3 (TFA) | ~116 (quartet) |
| CO (TFA) | ~157 (quartet) |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Two-dimensional NMR techniques like DOSY and ROESY can provide further insights into the structure and conformation of this compound in solution. A DOSY experiment would yield a single diffusion coefficient for all protons in the molecule, confirming that all observed signals belong to a single molecular entity. This is a powerful tool for assessing the purity of the compound.
Infrared and Circular Dichroism Spectroscopic Techniques
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum is expected to display characteristic absorption bands for the carbonyl groups of the quinone and ketone moieties, the hydroxyl groups, and the newly introduced trifluoroacetyl group. The C-D stretching vibrations from the isotopically labeled methyl group would also be a distinguishing feature.
Chromatographic and Mass Spectrometric Applications
The primary application of this compound lies in its use as an internal standard in quantitative bioanalytical methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification and Metabolite Identification
LC-MS is the gold standard for the quantification of daunorubicin and its metabolites in biological matrices, and this compound is an ideal internal standard for these assays. Its chemical properties are very similar to the analyte, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its different mass, due to the isotopic labeling, allows for its clear differentiation from the unlabeled analyte by the mass spectrometer.
In a typical LC-MS/MS method, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This enhances the selectivity and sensitivity of the assay. For instance, a method might involve the fragmentation of the protonated molecular ions of daunorubicin and this compound to produce characteristic product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Daunorubicin | 528.2 | 321.1 |
| This compound | 628.2 | 417.1 |
Note: The specific m/z values can vary depending on the ionization mode and adduct formation.
The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of daunorubicin. This is crucial for understanding its pharmacokinetics and for therapeutic drug monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. For complex molecules like daunorubicin, derivatization is a crucial step to improve their volatility and thermal stability, making them amenable to GC-MS analysis. The introduction of a trifluoroacetyl group to create N-(Trifluoroacetyl)daunorubicin significantly enhances its suitability for GC-MS.
The trifluoroacetyl derivatives are known to produce clean total ion chromatograms in GC-MS analysis, which is an advantage over other derivatization methods like trimethylsilylation. nih.govresearchgate.net The use of this compound, with its stable isotope label, allows for highly specific detection and quantification. In a typical GC-MS analysis, the trifluoroacetylated daunorubicin and its labeled internal standard, this compound, will co-elute from the GC column. However, due to the mass difference imparted by the 13C and deuterium atoms, they are easily distinguished by the mass spectrometer. This allows for the use of Selected Ion Monitoring (SIM), where the instrument is set to detect only the specific mass-to-charge ratios (m/z) of the analyte and the internal standard, thereby increasing sensitivity and reducing background noise.
| Parameter | Description |
| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) or similar trifluoroacetylating agents like N-trifluoroacetylbenzimidazole (TFABI). nih.gov |
| GC Column | Typically a non-polar or semi-polar capillary column suitable for high-temperature analysis. |
| Ionization Mode | Electron Ionization (EI) for fragmentation patterns or Negative Ion Chemical Ionization (NICI) for enhanced sensitivity and molecular weight information. nih.gov |
| MS Detection | Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. jfda-online.com |
Method Development and Validation for Traceability Standards
The development and validation of analytical methods are paramount to ensure the reliability and accuracy of results, particularly when establishing traceability standards for pharmaceutical compounds. For this compound, method validation would follow guidelines established by regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net
Method development for a traceability standard involves optimizing various parameters of the analytical technique, such as the GC-MS conditions, to achieve the desired performance. Validation of the method then provides objective evidence that the method is fit for its intended purpose. Key validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. The high selectivity of mass spectrometry is a key advantage here.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. jfda-online.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). researchgate.netjfda-online.com
Accuracy: The closeness of the test results obtained by the method to the true value.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
A study on the quantitative determination of a similar trifluoroacetylated compound using a deuterated internal standard demonstrated excellent linearity over a concentration range of 50-1000 ng/ml and good precision with low within-run and between-run coefficients of variation. jfda-online.com
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 researchgate.net |
| Precision (RSD%) | < 2% for repeatability, < 5% for intermediate precision |
| Accuracy (% Recovery) | 98-102% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Utility of Stable Isotope Labeling in Quantitative Metabolite Profiling
Stable isotope labeling (SIL) is a powerful technique in metabolomics for tracing and quantifying metabolites within a biological system. frontiersin.org The use of compounds like this compound, which contains stable heavy isotopes (¹³C and ²H), offers significant advantages in quantitative metabolite profiling.
Internal Standard Applications for Enhanced Analytical Accuracy
The primary application of this compound is as an internal standard for the accurate quantification of daunorubicin and its metabolites. An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the analytical instrument. Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry because they fulfill these criteria perfectly.
This compound co-elutes with the non-labeled analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any loss of analyte during sample preparation or injection can be corrected for by measuring the ratio of the analyte's signal to the internal standard's signal. This approach significantly improves the accuracy and precision of quantification. Studies have demonstrated that isotopically labeled analogs are suitable internal standards for the quantitative analysis of trifluoroacetyl derivatives by GC/MS, as interferences between the mass spectra of the analyte and the standard are minimal. jfda-online.com
Differential Proteomics and Metabolomics in Preclinical Research
In the broader context of preclinical research, stable isotope labeling extends beyond its use as a simple internal standard. It is a cornerstone of differential or comparative proteomics and metabolomics studies. nih.gov These studies aim to compare the proteome or metabolome between different states, such as treated versus untreated cells or healthy versus diseased tissues.
In metabolomics, stable isotope-labeled compounds can be used as tracers to follow the metabolic fate of a drug. researchgate.net By introducing a labeled drug like ¹³C- and deuterium-labeled daunorubicin to a biological system, researchers can track its uptake, distribution, and transformation into various metabolites using mass spectrometry. This provides invaluable information on the drug's mechanism of action and potential pathways of resistance or toxicity.
In proteomics, while direct labeling of a drug is less common for global protein analysis, techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) are frequently used. liverpool.ac.uk In this approach, cells are grown in media containing either normal or heavy isotope-labeled amino acids. The proteomes of the two cell populations can then be mixed and analyzed together. The ratio of heavy to light peptides for each protein indicates the relative abundance of that protein in the two populations. The effects of a drug like daunorubicin on the proteome can be studied by treating one of the cell populations and comparing it to the untreated control. This can reveal proteins whose expression levels are altered by the drug, providing insights into its biological effects and potential off-target interactions.
The use of stable isotopes can also aid in matching secondary metabolites to their biosynthetic gene clusters in microorganisms, a process that can be crucial for the discovery of new natural products. nih.gov
Structure Activity Relationship Sar Studies and Analog Development
Impact of Trifluoroacetyl Modification on Biological Activity
The introduction of a trifluoroacetyl group at the 3'-amino position of the daunosamine (B1196630) sugar moiety in daunorubicin (B1662515) has a profound impact on the biological properties of the parent compound. This modification, yielding N-(trifluoroacetyl)daunorubicin, is a key strategy in the design of anthracycline analogs with potentially improved therapeutic profiles.
The trifluoroacetylation of the amino group alters the electronic and steric properties of the sugar moiety, which can influence several critical aspects of the drug's mechanism of action. One of the significant consequences of this modification is the alteration of the molecule's interaction with DNA. While daunorubicin is a well-known DNA intercalator, its N-acylated derivatives, including the trifluoroacetylated form, often exhibit reduced DNA binding affinity. This change is noteworthy as it suggests that the potent antitumor activity of these analogs may not be solely dependent on DNA intercalation, a long-held belief for the mechanism of action of anthracyclines.
Evaluation of Structurally Related N-Trifluoroacetyl Daunorubicin Analogs
The development of N-(trifluoroacetyl)daunorubicin has spurred the synthesis and evaluation of a variety of structurally related analogs. These studies aim to fine-tune the biological activity by introducing further modifications to the anthracycline scaffold.
4'-Keto-N-(trifluoroacetyl)daunorubicin is a key intermediate in the synthesis of other daunorubicin analogs. The introduction of a keto group at the 4'-position of the daunosamine sugar further modifies the sugar's conformation and polarity. While specific biological activity data for 4'-Keto-N-(trifluoroacetyl)daunorubicin itself is limited in publicly available research, its role as a precursor highlights its importance in the generation of a diverse library of analogs. The oxidation of the 4'-hydroxyl group to a ketone can impact the molecule's ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets. The evaluation of derivatives synthesized from this intermediate is essential to understand the SAR of modifications at this position.
The stereochemistry of the sugar moiety is a critical determinant of the biological activity of anthracyclines. The epimerization of the 4'-hydroxyl group from an axial to an equatorial position results in the "epi" configuration. 4'-epi-N-Trifluoroacetyldaunorubicin has been synthesized as an intermediate for creating further analogs. tandfonline.com While direct biological data on this specific variant is scarce, studies on the related compound, 4'-epi-doxorubicin (epirubicin), provide valuable insights. 4'-epi-doxorubicin exhibits a different spectrum of activity and a better toxicity profile compared to doxorubicin (B1662922), suggesting that the 4'-epi configuration can lead to a more favorable therapeutic window. nih.gov It is hypothesized that N-trifluoroacetylation of 4'-epi-daunorubicin (B138715) could further modulate its activity, potentially leading to compounds with unique biological properties.
Further derivatization of the N-trifluoroacetylated scaffold has led to the synthesis of compounds like N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin. scbt.com In this analog, a p-nitrobenzoyl group is attached to the 4'-position of the sugar. This addition introduces a bulky, electron-withdrawing group, which can significantly alter the molecule's interaction with its biological targets. While detailed biological evaluation of this specific derivative is not widely reported in scientific literature, its chemical structure suggests a potential for altered DNA binding and cellular uptake properties. The p-nitrobenzoyl moiety could also serve as a handle for further chemical modifications or for targeted delivery strategies.
Strategic Design of Next-Generation Anthracycline Derivatives
The insights gained from studying N-(Trifluoroacetyl)daunorubicin and its analogs are instrumental in the strategic design of next-generation anthracyclines. The primary goals of these design strategies are to enhance antitumor efficacy, overcome drug resistance, and reduce the dose-limiting cardiotoxicity associated with current anthracycline therapies.
One key strategy involves the modification of the daunosamine sugar, as demonstrated by the N-trifluoroacetylation. This approach has shown that it is possible to dissociate the potent antitumor activity from high DNA binding affinity, opening up avenues for developing non-DNA-intercalating anthracyclines. These newer agents may exert their cytotoxic effects through alternative mechanisms, such as the inhibition of topoisomerase II or the induction of apoptosis through pathways that are less dependent on direct DNA damage. nih.gov
Another important design consideration is the development of analogs that can circumvent the mechanisms of multidrug resistance (MDR). The lipophilicity conferred by the N-trifluoroacetyl group and other acyl chains may alter the substrate specificity for drug efflux pumps like P-glycoprotein, which are major contributors to MDR. By designing molecules that are poor substrates for these pumps, it may be possible to maintain therapeutic efficacy in resistant tumors.
Furthermore, the strategic attachment of various functional groups to the N-trifluoroacetylated scaffold can be used to create prodrugs or targeted drug delivery systems. For example, linking the anthracycline to a tumor-targeting moiety could increase its concentration at the tumor site, thereby enhancing its efficacy while minimizing systemic toxicity.
Future Directions in Academic Research on N Trifluoroacetyl Daunorubicin 13cd3
Exploration of Novel Drug Delivery Systems for Enhanced Preclinical Efficacy
The clinical utility of anthracyclines is often limited by their systemic toxicity. Future research on N-(Trifluoroacetyl)daunorubicin-13CD3 will likely concentrate on its incorporation into novel drug delivery systems (DDS) to improve its preclinical efficacy and safety profile. The primary goals of these DDS will be to enhance drug solubility, prolong circulation time, and achieve targeted delivery to tumor tissues, thereby minimizing off-target effects. nih.gov
Liposomal Formulations: Liposomal encapsulation of anthracyclines, such as in the case of liposomal daunorubicin (B1662515), has been shown to alter the pharmacokinetic profile, leading to increased accumulation in tumor tissues and reduced cardiotoxicity. mdpi.com Future studies could explore the development of liposomal formulations of this compound. Research would focus on optimizing the lipid composition, particle size, and surface characteristics to maximize tumor targeting and payload retention. The isotopic labeling of the compound would be invaluable in preclinical studies to track the biodistribution and stability of the liposomal formulation with high precision.
Polymeric Nanoparticles: Biodegradable polymeric nanoparticles offer another promising avenue for the delivery of this compound. Polymers such as poly(lactic-co-glycolic acid) (PLGA) can be engineered to encapsulate the drug, protecting it from premature degradation and controlling its release. nih.gov Future investigations could focus on synthesizing and characterizing various polymeric nanoparticles, evaluating their drug-loading capacity, release kinetics, and in vitro cytotoxicity against a panel of cancer cell lines.
Hydrogel-Based Systems: Injectable, in-situ forming hydrogels represent a localized drug delivery strategy. youtube.com These systems could be particularly advantageous for the treatment of solid tumors, where the hydrogel can act as a sustained-release reservoir of this compound directly at the tumor site. Research in this area would involve the design of biocompatible and biodegradable hydrogels with tunable drug release profiles. The use of the isotopically labeled compound would facilitate precise quantification of drug diffusion and retention within the tumor microenvironment.
Polymer-Drug Conjugates: The covalent attachment of this compound to water-soluble polymers, such as polyethylene (B3416737) glycol (PEG), can improve its pharmacokinetic properties. mdpi.com Future work could explore different linker chemistries to create stable polymer-drug conjugates that release the active drug specifically in the tumor microenvironment, for instance, in response to lower pH or specific enzymes.
Table 1: Potential Drug Delivery Systems for this compound
| Delivery System | Potential Advantages | Key Research Focus |
|---|---|---|
| Liposomes | Reduced systemic toxicity, enhanced tumor accumulation | Optimization of lipid composition, surface modification for active targeting |
| Polymeric Nanoparticles | Controlled drug release, protection from degradation | Polymer selection, particle size engineering, surface functionalization |
| Hydrogels | Localized and sustained drug delivery | Biocompatibility, biodegradability, tunable release kinetics |
| Polymer-Drug Conjugates | Improved pharmacokinetics, potential for targeted release | Linker chemistry, polymer selection, in vivo stability |
Advanced Preclinical Models for Pharmacological Characterization
To accurately predict the clinical potential of this compound, it is imperative to move beyond traditional two-dimensional cell cultures and utilize more sophisticated preclinical models that better recapitulate the complexity of human tumors.
Patient-Derived Xenograft (PDX) Models: PDX models, created by implanting tumor tissue from a patient into an immunodeficient mouse, are known to preserve the heterogeneity and drug response of the original tumor. aacrjournals.org Future pharmacological studies of this compound should employ a panel of well-characterized PDX models representing different cancer types. These models would be instrumental in evaluating the compound's efficacy, identifying potential biomarkers of response, and studying mechanisms of resistance. The stable isotope labels would allow for detailed investigation of the drug's metabolism and disposition within these more clinically relevant tumor models.
Organoid Models: Three-dimensional organoid cultures derived from patient tumors are emerging as a powerful tool for in vitro drug screening. nih.gov These models mimic the architecture and function of the original tumor more closely than conventional cell lines. Future research could involve establishing organoid cultures from various cancer types to assess the cytotoxic activity of this compound in a high-throughput manner. This approach would enable the correlation of drug sensitivity with the genomic and transcriptomic profiles of the tumors from which the organoids were derived.
Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors with specific genetic alterations are valuable for studying the role of particular oncogenic pathways in drug response. youtube.com Future investigations could utilize GEMMs to understand how the genetic makeup of a tumor influences the efficacy of this compound. These models would also be crucial for studying the development of acquired resistance to the compound and for testing combination therapies.
Table 2: Comparison of Advanced Preclinical Models for this compound Research
| Preclinical Model | Key Features | Application in this compound Research |
|---|---|---|
| Patient-Derived Xenografts (PDX) | Preserves tumor heterogeneity and architecture | Efficacy testing, biomarker discovery, resistance studies |
| Organoids | High-throughput screening, recapitulates tumor microenvironment | In vitro cytotoxicity screening, personalized medicine approaches |
| Genetically Engineered Mouse Models (GEMMs) | Spontaneous tumor development with defined genetics | Investigating the role of specific genetic mutations in drug response |
Development of New Analytical Techniques for Complex Biological Matrices
The presence of the trifluoroacetyl group and the stable isotope labels in this compound necessitates the development of highly sensitive and specific analytical methods for its quantification in complex biological matrices such as plasma, tissues, and urine.
Advanced Mass Spectrometry-Based Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples. nih.govnih.gov Future research will focus on developing and validating robust LC-MS/MS or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for this compound and its potential metabolites. The stable isotope labels will serve as an ideal internal standard, ensuring high accuracy and precision. Method development will involve optimizing sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, to minimize matrix effects and enhance sensitivity.
High-Resolution Mass Spectrometry (HRMS): HRMS platforms, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can be employed for metabolite identification studies. The high mass accuracy and resolution of these instruments will be crucial for elucidating the metabolic pathways of this compound and identifying novel biotransformation products.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS offers an alternative separation technique with high efficiency and low sample consumption. mdpi.com Future analytical developments could explore the utility of CE-MS for the analysis of this compound, particularly for samples with limited volume or for resolving complex mixtures of metabolites.
Immunoassays: While more development-intensive, the generation of monoclonal antibodies specific to the N-trifluoroacetyl moiety could lead to the development of sensitive immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), for high-throughput screening of the compound in biological fluids.
Table 3: Prospective Analytical Techniques for this compound
| Analytical Technique | Principle | Future Research Application |
|---|---|---|
| LC-MS/MS or UPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection | Quantitative bioanalysis in pharmacokinetic and biodistribution studies |
| High-Resolution Mass Spectrometry (HRMS) | High-accuracy mass measurement | Metabolite identification and structural elucidation |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on electrophoretic mobility coupled to mass detection | Analysis of low-volume samples and complex metabolite profiles |
| Immunoassays | Specific antibody-antigen binding | High-throughput screening in preclinical and clinical studies |
Bio-conjugation and Prodrug Strategies involving this compound
The chemical structure of this compound provides opportunities for further modification through bioconjugation to create targeted therapies and prodrugs with enhanced tumor selectivity.
Antibody-Drug Conjugates (ADCs): ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells expressing a specific surface antigen. nih.gov Future research could explore the conjugation of a derivative of this compound to tumor-targeting antibodies. This would involve the design of appropriate linkers that are stable in circulation but release the active drug upon internalization into the target cancer cell. The trifluoroacetyl group may offer a unique site for conjugation or could influence the stability and activity of the resulting ADC.
Peptide-Drug Conjugates (PDCs): PDCs employ peptides as targeting moieties to deliver cytotoxic agents to tumors. Peptides offer advantages such as smaller size and better tumor penetration compared to antibodies. Future studies could focus on conjugating this compound to peptides that bind to receptors overexpressed on cancer cells. The isotopically labeled portion of the molecule would be invaluable for preclinical evaluation of the PDC's stability, targeting efficiency, and intracellular drug release.
Polymer-Based Prodrugs: The development of polymer-based prodrugs of this compound is another promising research direction. In this approach, the drug is covalently linked to a polymer backbone via a linker that is designed to be cleaved under specific conditions found in the tumor microenvironment (e.g., low pH or high levels of certain enzymes). This strategy can improve the drug's solubility, prolong its half-life, and achieve controlled release at the tumor site.
Table 4: Future Bio-conjugation and Prodrug Strategies
| Strategy | Targeting Moiety/Carrier | Key Research Focus |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Monoclonal Antibody | Linker design, antibody selection, in vivo efficacy and safety |
| Peptide-Drug Conjugates (PDCs) | Tumor-targeting Peptide | Peptide selection, conjugation chemistry, tumor penetration studies |
| Polymer-Based Prodrugs | Biocompatible Polymer | Polymer architecture, linker stability, controlled release mechanisms |
Q & A
Basic Research Questions
Q. How is N-(Trifluoroacetyl)daunorubicin- synthesized, and what critical steps ensure isotopic purity?
- Methodological Answer : The synthesis involves sequential protection-deprotection strategies. The trifluoroacetyl group is introduced to protect reactive amines, while deuterated methyl groups () are incorporated via reductive alkylation using deuterated reagents like -enriched sodium borodeuteride. Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and NMR, with careful monitoring of reaction pH and temperature to minimize isotopic scrambling .
Q. What analytical techniques are recommended for characterizing the structural integrity of N-(Trifluoroacetyl)daunorubicin-?
- Methodological Answer :
- X-ray crystallography resolves the Z-conformation of the trifluoroacetyl group and verifies intramolecular hydrogen bonds (e.g., N–H···O interactions) critical for stability .
- NMR spectroscopy (e.g., and NMR) identifies isotopic labeling efficiency and trifluoroacetyl group orientation. For example, NMR detects trifluoroacetate-related impurities at ppm ranges specific to CF environments .
- HPLC-MS with deuterium-enriched mobile phases (e.g., DO/acetonitrile) ensures chromatographic separation of isotopic analogs .
Q. How does the trifluoroacetyl group influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : The trifluoroacetyl group enhances lipophilicity, reducing aqueous solubility. Stability studies in PBS (pH 7.4) at 37°C show hydrolysis of the trifluoroacetyl moiety over 48 hours, monitored via LC-MS. To mitigate degradation, buffering agents (e.g., Tris-HCl) and low-temperature storage (-20°C) are recommended .
Advanced Research Questions
Q. What experimental strategies address conflicting data in biological activity assays involving N-(Trifluoroacetyl)daunorubicin-?
- Methodological Answer : Contradictions in cytotoxicity assays (e.g., IC variability) often arise from isotopic effects on membrane permeability or metabolic stability. To resolve this:
- Perform time-resolved uptake studies using -tracked intracellular accumulation via LC-MS/MS.
- Compare deuterated vs. non-deuterated analogs in isotope effect studies (e.g., / ratios) to isolate kinetic isotope effects (KIEs) on drug-target binding .
Q. How can researchers optimize the deprotection of the trifluoroacetyl group without damaging the anthracycline core?
- Methodological Answer : Mild deprotection using KCO in hydrated acetonitrile (1:1 v/v) at 4°C preserves the anthraquinone structure. Reaction progress is tracked via NMR to confirm complete trifluoroacetate removal (<0.1% residual CF signal) . Alternative methods include enzymatic cleavage using esterases, though pH must be tightly controlled to prevent anthracycline oxidation .
Q. What challenges arise in interpreting NMR spectra of N-(Trifluoroacetyl)daunorubicin-, and how are they resolved?
- Methodological Answer : Overlapping signals from the -enriched methyl group and adjacent carbons complicate spectral analysis. Strategies include:
- 2D NMR techniques (HSQC, HMBC) to correlate – couplings and assign peaks.
- Isotopic dilution experiments with unlabeled analogs to distinguish labeled vs. natural abundance signals .
Q. How do isotopic labels (, ) impact the compound’s pharmacokinetic profile in preclinical models?
- Methodological Answer : Deuterium labeling alters metabolic rates via the deuterium isotope effect , slowing hepatic CYP450-mediated oxidation. To quantify this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
